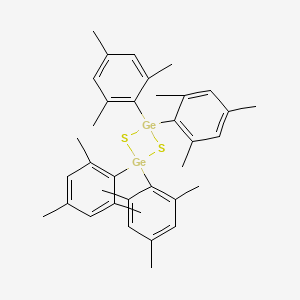![molecular formula C16H34O2 B14304401 3-{[(2-Ethylhexyl)peroxy]methyl}heptane CAS No. 120599-95-3](/img/structure/B14304401.png)
3-{[(2-Ethylhexyl)peroxy]methyl}heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is an organic compound characterized by a branched hydrocarbon structure with a peroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane typically involves the reaction of 2-ethylhexanol with heptanal in the presence of a peroxy acid. The reaction conditions often include a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2-Ethylhexyl)peroxy]methyl}heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and vicinal diols.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Vicinal Diols: Produced from the hydrolysis of epoxides.
Alcohols: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-{[(2-Ethylhexyl)peroxy]methyl}heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fuels, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane involves the interaction of its peroxy group with various molecular targets. The electrophilic oxygen atom in the peroxy group can react with nucleophilic sites in other molecules, leading to the formation of epoxides and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethyl-2,2-dimethylheptane: A branched hydrocarbon with similar structural features but lacking the peroxy group.
2,2-dimethyl-3-hexyne: Another branched hydrocarbon with a triple bond instead of a peroxy group.
Uniqueness
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is unique due to its peroxy group, which imparts distinct chemical reactivity and potential applications compared to other branched hydrocarbons. The presence of the peroxy group allows for specific oxidation reactions that are not possible with similar compounds lacking this functional group.
Eigenschaften
CAS-Nummer |
120599-95-3 |
|---|---|
Molekularformel |
C16H34O2 |
Molekulargewicht |
258.44 g/mol |
IUPAC-Name |
3-(2-ethylhexylperoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
WTBPWOVBWKJVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COOCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


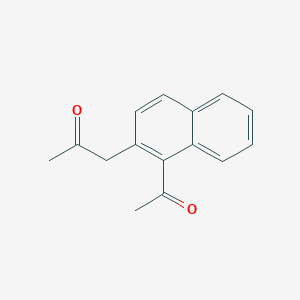
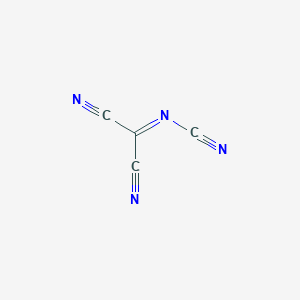
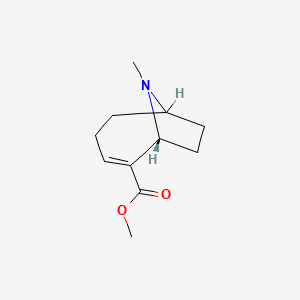

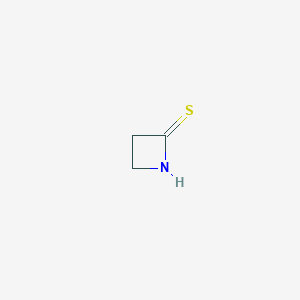
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
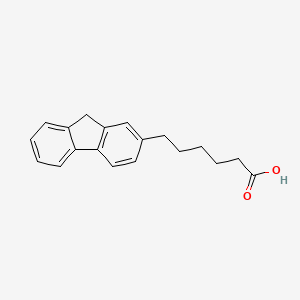

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
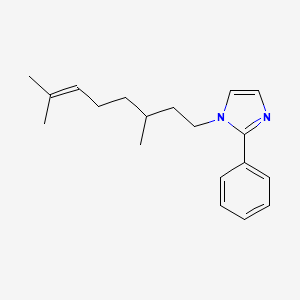
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
